Sigma-1 Receptor Binding Affinity: Class-Level Inference Only
No direct, head-to-head comparative binding data are publicly available for this exact compound versus its closest analogs. Structurally related N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl) sulfonamide derivatives have been reported as potent σ-1 receptor antagonists (e.g., the phenylmethanesulfonamide analog), but the biphenylcarboxamide replacement has not been explicitly characterized in paired assays [1]. The σ‑1 receptor affinity of the sulfonamide congener is reported to be <100 nM in competitive radioligand binding assays; however, the biphenylcarboxamide derivative is expected to show distinct affinity due to altered electronic and steric profiles introduced by the biphenyl-4-carboxamide group, as inferred from SAR trends in azepane-containing sigma ligands [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No experimental Ki available for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide |
| Comparator Or Baseline | N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide: Ki < 100 nM (σ-1) [1] |
| Quantified Difference | Unknown; extrapolation is not warranted |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine on σ-1 receptors (literature data for sulfonamide analog) |
Why This Matters
Without direct comparative binding data, procurement decisions based on sigma receptor activity require experimental validation; this compound cannot be assumed to retain the potency of its sulfonamide congener.
- [1] Takahashi, N.; Mochizuki, D. Azepine derivatives, their preparation and use as sigma receptor ligands. European Patent EP0599246A1, published June 8, 1994. View Source
- [2] Rackham, M. D.; et al. Discovery of novel sigma receptor ligands: a patent review (2013–2018). Expert Opinion on Therapeutic Patents, 2018, 28, 655–663. View Source
